An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2,3,4-Tetrahydro-1-naphthylamine. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of a key biological signaling pathway.
Core Chemical and Physical Properties
1,2,3,4-Tetrahydro-1-naphthylamine, also known as 1-aminotetralin, is a bicyclic primary amine with a chiral center at the C1 position.[1] It exists as a colorless to light yellow liquid and is soluble in organic solvents but not in water.[2] The compound and its derivatives are of significant interest in medicinal chemistry due to their biological activities.
Physicochemical Data
The following tables summarize the key quantitative data for 1,2,3,4-Tetrahydro-1-naphthylamine and its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| CAS Number | 2217-40-5 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 246-247 °C at 714 mmHg | |
| Density | 1.026 g/mL at 25 °C | |
| Refractive Index | n20/D 1.562 | |
| pKa | 9.39 ± 0.20 (Predicted) | |
| Solubility | Insoluble in water, soluble in organic solvents | [2] |
| Flash Point | >110 °C (>230 °F) |
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN | [3] |
| Molecular Weight | 183.68 g/mol | [3] |
| CAS Number | 49800-23-9 | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 185-187 °C | [4] |
Table 2: Properties of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of racemic 1,2,3,4-Tetrahydro-1-naphthylamine.
Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthylamine via Catalytic Hydrogenation of 1-Nitronaphthalene
This protocol is a representative method based on the general principles of catalytic hydrogenation of nitroaromatic compounds.[3][5][6]
Materials:
-
1-Nitronaphthalene
-
Ethanol
-
Supported Catalyst (e.g., 5% Platinum on activated charcoal)
-
Hydrogen gas
-
High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls
-
Filtration apparatus
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge 1-nitronaphthalene and ethanol as the solvent. Add the supported platinum on activated charcoal catalyst. The catalyst loading is typically 1-5% by weight relative to the 1-nitronaphthalene.
-
Inerting the System: Seal the reactor and displace the air by purging with an inert gas, such as nitrogen, followed by hydrogen gas.
-
Reaction Conditions: Heat the mixture to a temperature between 60-100°C with continuous stirring. Introduce hydrogen gas to maintain a pressure of 1.0-3.0 MPa.[3]
-
Monitoring the Reaction: The reaction is exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time is typically 3-8 hours.[3]
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The recovered catalyst can potentially be reused.
-
Isolation of the Product: The filtrate contains the crude 1,2,3,4-Tetrahydro-1-naphthylamine. The solvent can be removed under reduced pressure to yield the crude product.
Purification by Vacuum Distillation
This protocol describes the purification of the crude product obtained from the synthesis.
Materials:
-
Crude 1,2,3,4-Tetrahydro-1-naphthylamine
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed to maintain a vacuum.
-
Charging the Flask: Place the crude 1,2,3,4-Tetrahydro-1-naphthylamine into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.
-
Product Collection: Collect the purified 1,2,3,4-Tetrahydro-1-naphthylamine in the receiving flask. Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Biological Activity and Signaling Pathway
1,2,3,4-Tetrahydro-1-naphthylamine and its derivatives have been investigated for their pharmacological effects. Notably, this compound has been identified as a potent antagonist of the κ-opioid receptor (KOR).[7] The KOR is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to neuronal inhibition. As an antagonist, 1,2,3,4-Tetrahydro-1-naphthylamine blocks this action.
κ-Opioid Receptor Antagonism Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the κ-opioid receptor and the antagonistic action of 1,2,3,4-Tetrahydro-1-naphthylamine.
Caption: Antagonism of the κ-Opioid Receptor by 1,2,3,4-Tetrahydro-1-naphthylamine.
Experimental Workflow for Assessing κ-Opioid Receptor Antagonism
A common method to assess the antagonist activity of a compound at the κ-opioid receptor is through a competitive binding assay.
Caption: Workflow for a κ-Opioid Receptor Competitive Binding Assay.
References
- 1. Signalling via the G protein-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]
- 6. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
